methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate
Description
Methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate is a heterocyclic compound featuring a chromene core fused with two distinct oxadiazole rings (1,2,4- and 1,2,5-oxadiazole) and an amino substituent. Its structural complexity arises from the integration of a 2H-chromen-2-one scaffold, a methyl ester at position 6, and a 1,2,4-oxadiazole ring substituted with a 4-amino-1,2,5-oxadiazole moiety at position 2. This compound is of significant interest in medicinal chemistry due to the known bioactivity of oxadiazoles and chromenes, including antimicrobial, anticancer, and anti-inflammatory properties .
Synthetic routes for analogous chromene-oxadiazole hybrids often involve condensation reactions between carbohydrazides and aryl acids in phosphoryl oxychloride, followed by purification via silica gel chromatography . The amino group on the 1,2,5-oxadiazole ring may enhance solubility and target binding, as seen in related nitrogen-rich heterocycles .
Properties
IUPAC Name |
methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxochromene-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N5O6/c1-23-14(21)6-2-3-9-7(4-6)5-8(15(22)24-9)13-17-12(20-25-13)10-11(16)19-26-18-10/h2-5H,1H3,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZKEYPDQKOSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=NON=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Chromene backbone : Provides a framework for biological activity.
- Oxadiazole rings : Known for their diverse biological properties including anticancer and antimicrobial activities.
The molecular formula is C₁₄H₁₃N₅O₄, with a molecular weight of approximately 313.29 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways.
- Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation.
- Inhibition of Angiogenesis : The compound potentially inhibits angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency in various contexts.
Study 1: Anticancer Activity in MCF-7 Cells
A study conducted on MCF-7 breast cancer cells revealed that this compound increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. Flow cytometry analysis confirmed a significant increase in early and late apoptotic cells upon treatment with the compound.
Study 2: Synergistic Effects with Doxorubicin
In combination therapy studies with doxorubicin, the compound exhibited synergistic effects that enhanced cytotoxicity against U937 leukemia cells. This suggests potential for clinical applications where combination therapies are utilized to overcome drug resistance.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
4-Amino-2-oxo-2H-chromene derivatives: These lack the oxadiazole substituents but share the chromenone core. Their simpler structure often correlates with reduced biological potency compared to the target compound .
2-Methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These feature a pyridinone ring instead of the 1,2,5-oxadiazole group, reducing nitrogen content and altering electronic properties .
Nitroimidazole- and nitrofuryl-containing heterocycles: While structurally distinct, these compounds highlight the importance of nitro/amino groups in modulating antimycobacterial activity .
Methodological Considerations for Similarity Assessment
Comparative studies rely on computational and experimental methods:
Structural Fingerprinting : Algorithms assess overlap in functional groups (e.g., oxadiazoles, chromenes) to predict bioactivity .
Pharmacophore Modeling: Highlights essential binding motifs, such as the amino group’s role in hydrogen bonding .
Synthetic Accessibility : The target compound’s multi-step synthesis contrasts with simpler nitroheterocycles, impacting scalability .
Q & A
Q. What are the optimal synthetic routes for methyl 3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate, and how do solvent and catalyst selection influence yield?
- Methodological Answer : The compound can be synthesized via microwave-assisted multi-component reactions. Ethanol is the optimal solvent due to its polarity and compatibility with microwave irradiation, while acetic anhydride acts as a catalyst to enhance cyclization efficiency. For example, a one-pot reaction involving 4-amino-2-oxo-2H-chromene derivatives and aryl acids in phosphoryl oxychloride under reflux (2–4 hours) yields the target compound .
- Key Parameters :
| Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Ethanol | Ac₂O | Reflux | 85 |
| DMF | None | MW, 100°C | 62 |
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Confirm the presence of C≡N (2200–2250 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.
- NMR (¹H/¹³C) : Identify aromatic protons (δ 6.8–8.2 ppm) and carbons (δ 110–160 ppm) from the chromene and oxadiazole moieties.
- Mass Spectrometry (MS) : Match the molecular ion peak with the theoretical molecular weight (e.g., C₁₈H₁₂N₄O₅: [M+H]⁺ = 364.08) .
Advanced Research Questions
Q. What mechanistic insights explain the role of acetic anhydride in the Vilsmeier-Haack reaction during synthesis?
- Methodological Answer : Acetic anhydride facilitates the formation of a reactive iminium intermediate, promoting Knoevenagel condensation and subsequent cyclization. Computational studies (DFT) suggest that the catalyst lowers the activation energy for the cyclization step by stabilizing the transition state through hydrogen bonding. Experimental evidence includes kinetic monitoring via HPLC, showing a 40% increase in reaction rate with acetic anhydride .
Q. How can contradictions in antimicrobial activity data be resolved when testing this compound against Gram-negative vs. Gram-positive bacteria?
- Methodological Answer : Discrepancies may arise from differences in bacterial membrane permeability. To address this:
- Standardized Testing : Use disk diffusion assays with consistent DMF concentrations (e.g., 1000 ppm) and controls (ciprofloxacin for bacteria, amphotericin B for fungi).
- Membrane Permeability Assays : Employ fluorescent probes (e.g., SYTOX Green) to quantify compound penetration into bacterial cells.
- Example Data :
| Organism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli (Gram-) | 12 ± 1.5 | 128 |
| S. aureus (Gram+) | 18 ± 2.0 | 64 |
Q. What experimental design strategies are recommended for evaluating the compound’s bioactivity in multi-target assays (e.g., antioxidant and enzyme inhibition)?
- Methodological Answer : Adopt a split-plot design to account for variable interactions:
- Primary Factors : Compound concentration (e.g., 10–100 µM), incubation time (24–72 hours).
- Assay Types :
- DPPH Radical Scavenging : Measure IC₅₀ values at 517 nm.
- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC for proteases) in kinetic assays.
- Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test to compare treatment groups .
Data Analysis and Validation
Q. How can researchers reconcile discrepancies between theoretical and experimental elemental analysis results?
- Methodological Answer :
- Calibration : Use certified reference materials (CRMs) for C, H, N analysis.
- Error Sources : Account for hygroscopicity (dry samples under vacuum) and combustion inefficiency (adjust O₂ flow rate).
- Example :
| Element | Theoretical (%) | Experimental (%) | Deviation |
|---|---|---|---|
| C | 69.99 | 69.85 | -0.14 |
| H | 4.17 | 4.22 | +0.05 |
Synthesis Optimization Table
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes polarity for cyclization |
| Catalyst | Acetic anhydride | Lowers activation energy |
| Reaction Time | 2–4 hours (reflux) | Prevents degradation |
| Temperature | 80–100°C (MW) | Accelerates kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
